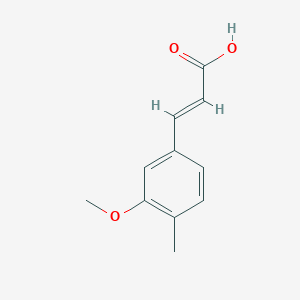

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

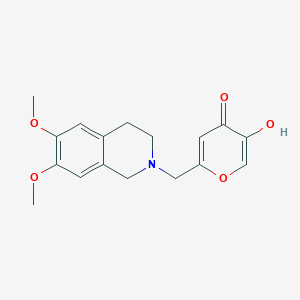

3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime (3-NPBOM) is an organic compound with a wide range of applications in scientific research. It is a nitro compound, which is a derivative of benzenecarbaldehyde, and is also known as 3-nitrobenzenesulfonaldehyde O-methyloxime. 3-NPBOM is used in various fields of scientific research, including biochemistry, physiology, and pharmacology. It is also used as a reagent for the synthesis of other compounds.

Aplicaciones Científicas De Investigación

Reactivity and Synthetic Applications

- 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime is an integral precursor in the synthesis of nitro(phenylsulfonyl) derivatives of ring-fused aromatic compounds, like naphthalene, phenanthrene, and benzothiophene. These compounds, known for their complex substitution patterns, are difficult to achieve by conventional methods. The compound is revealed to be an excellent precursor following a ring-opening/ring-forming protocol, starting from the initial opening of the compound with specific reagents, proceeding through a thermal electrocyclic rearrangement and concluding with an irreversible, concerted syn beta-elimination to aromatize the newly formed cyclohexadienic ring (Bianchi et al., 2003).

Interaction with Nucleophiles

- The compound also shows potential in interactions with nucleophiles. Its active heterocyclic sulfonitroalkene structure enables it to engage in various chemical pathways, including addition, vinyl substitution, or salt formation. The direction and effectiveness of these processes are influenced by the nature of substituents in the sulfolene ring, the nature of reagents, and the reaction conditions. This versatility in reaction pathways showcases the compound's significance in synthetic chemistry (Lapshina et al., 2012).

Role in Molecular Electronic Devices

- Interestingly, a molecule containing a structure similar to 3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime was used in the active self-assembled monolayer of a molecular electronic device. The device demonstrated notable electronic properties such as negative differential resistance and a significant on-off peak-to-valley ratio, indicating the potential of such compounds in the development of advanced electronic materials (Chen et al., 1999).

Propiedades

IUPAC Name |

(E)-N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPXQVPBNXEHNN-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-(phenylsulfanyl)benzenecarbaldehyde O-methyloxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2796735.png)

![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)

![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2796741.png)

![(E)-2-amino-1-((4-(dimethylamino)benzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2796743.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)